Mitapivat, also known as PKM2 activator 1020 is a PKM2 activator (pyruvate kinase activator) for the treatment of pyruvate kinase deficiency.
Future Directions
Developing PKR agonists: Small molecule activators of PKR could potentially enhance the antiviral immune response [].
Related Compounds
1. 2-Aminopurine (2-AP) * Compound Description: 2-Aminopurine is a structural analog of adenine that can be incorporated into DNA and RNA. It is known to inhibit PKR activity. [] * Relevance: Like the presumed target compound Pkr-IN-1, 2-AP inhibits PKR. This suggests that both compounds may target a similar binding site or mechanism of action within PKR. []
2. Adenine (Ad) * Compound Description: Adenine is a nucleobase found in DNA and RNA. It has been shown to inhibit PKR activity. [] * Relevance: Similar to Pkr-IN-1, Adenine also targets PKR, suggesting potential similarities in their mechanism of action. []
3. Anisomycin * Compound Description: Anisomycin is an antibiotic that inhibits protein synthesis by acting as a potent and selective inhibitor of peptidyl transferase. It is also known to activate PKR. [] * Relevance: Anisomycin and Pkr-IN-1 both interact with PKR, although with opposite effects. Understanding the structural differences and binding sites of these compounds could provide insights into PKR regulation. []
4. Deoxynivalenol (DON) * Compound Description: DON is a mycotoxin that inhibits protein synthesis and activates PKR, leading to ribotoxic stress. [] * Relevance: Similar to Anisomycin, DON activates PKR, in contrast to the inhibitory effect expected from Pkr-IN-1. This highlights the complex regulation of PKR and the potential for different binding sites and mechanisms of action for activators and inhibitors. []
5. Emetine * Compound Description: Emetine is an anti-protozoal drug that also inhibits protein synthesis and activates PKR. [] * Relevance: Emetine, like Anisomycin and DON, activates PKR, unlike Pkr-IN-1. This further emphasizes the diversity of compounds interacting with PKR and the importance of understanding their specific binding sites and mechanisms. []
6. Interferon (IFN) * Compound Description: Interferons are a group of signaling proteins released by host cells in response to pathogens. They induce an antiviral state, including the upregulation of PKR expression. [, , , , , , ] * Relevance: While not a direct structural relative of Pkr-IN-1, interferon plays a crucial role in the PKR pathway by inducing its expression. Understanding the interplay between interferon signaling and Pkr-IN-1's inhibitory effects could be valuable. [, , , , , , ]
7. Poly (I). Poly (C) * Compound Description: A synthetic double-stranded RNA (dsRNA) analog that potently activates PKR. [] * Relevance: Poly (I). Poly (C) serves as a potent activator of PKR, allowing researchers to study its activation mechanism. Comparing its binding properties to those of Pkr-IN-1 may help in understanding the structural basis of PKR inhibition. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Mitapivat sulfate, also known as AG-348 sulfate hydrate, is an allosteric activator of Pyruvate Kinase (PK) that may be useful in the treatment of Pyruvate Kinase Deficiency.
Motretinide is an aromatic retinoic acid with antikeratonizing activity. Motretinide is used as a topical agent in the treatment of acne. Motretinide is a retinoid.
Moxifloxacin is a fluoroquinolone antibiotic. It is active against 390 clinical isolates of aerobic and anaerobic Gram-positive and Gram-negative bacteria (MIC90s = ≤0.25 µg/ml), as well as clinical isolates of methicillin-susceptible and -resistant S. aureus (MIC90s = 0.12 and 2 µg/ml, respectively). Moxifloxacin is an inhibitor of E. coli DNA gyrase that is selective for DNA gyrase over E. coli topoisomerase IV (IC50s = 0.51 and 38.8 mg/L, respectively, in cell-free assays). It prevents S. aureus- or P. aeruginosa-induced increases in bronchoalveolar lavage fluid (BALF) neutrophil infiltration and reduces S. aureus- or P. aeruginosa-induced increases in lung chemokine (C-X-C motif) ligand 1 (CXCL1) and IL-1β levels in mouse models of bacterial pneumonia when administered at a dose of 100 mg/kg twice per day for two days. Moxifloxacin (100 mg/kg) decreases the number of lung and spleen colony forming units (CFUs) in a mouse model of systemic M. tuberculosis infection. Formulations containing moxifloxacin have been used in the treatment of various bacterial infections. Moxifloxacin Hydrochloride is an anti-infectious compound that belongs to the class of fluoroquinolone antibiotics. It is a well-known broad-spectrum antibiotic prescription medicine effective against a variety of Gram-positive and Gram-negative bacteria including the anaerobic type. It is an S,S-isomer with two chiral centers. It works by preventing the activity of various crucial enzymes involved in the replication, transcription, recombination, and repair of deoxyribonucleic acid in the bacteria such as DNA gyrase (topoisomerase II), topoisomerase IV. It finds its application in the treatment of various ocular and respiratory tract infections. Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards Moxifloxacin Hydrochloride is the hydrochloride salt of a fluoroquinolone antibacterial antibiotic. Moxifloxacin binds to and inhibits the bacterial enzymes DNA gyrase (topoisomerase II) and topoisomerase IV, resulting in inhibition of DNA replication and repair and cell death in sensitive bacterial species. Moxifloxacin hydrochloride is a hydrochloride comprising equimolar amounts of moxifloxacin and hydrogen chloride. It has a role as an antibacterial drug. It contains a moxifloxacinium(1+). Moxifloxacin is a fourth generation fluoroquinolone with expanded activity against gram-positive bacteria as well as atypical pathogens. Moxifloxacin has been linked to mild ALT elevations during therapy and to rare instances of idiosyncratic acute liver injury with symptoms and jaundice.
Moxisylyte, denominated as thymoxamine in the UK, is a specific and orally active α1-adrenergic antagonist. According to the WHO, moxisylyte is approved since 1987 and in the same year, it acquired the denomination of orphan product by the FDA. This drug was developed by the Japanese company Fujirebio and also by the American company Iolab in the late 80s. Acetic acid [4-[2-(dimethylamino)ethoxy]-2-methyl-5-propan-2-ylphenyl] ester is a monoterpenoid. An alpha-adrenergic blocking agent that is used in Raynaud's disease. It is also used locally in the eye to reverse the mydriasis caused by phenylephrine and other sympathomimetic agents. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1312)
Moxonidine is an imidazoline 1 (I1) receptor agonist (Ki = 56 nM in a radioligand binding assay). It is also an agonist of the α2A-adrenergic receptor (α2A-AR; Ki = 150 nM in a radioligand binding assay). It is selective for I1 and α2A-AR receptors over α1-, α2B, and α2C-ARs (Kis = >30,000, 1,000, and 2,000 nM, respectively). Moxonidine decreases mean arterial pressure in spontaneously hypertensive rats when administered at a dose of 0.2 nmol injected into the rostral ventrolateral medulla oblongata (RVLM). It also reduces blood pressure in cynomolgus monkeys when administered at a dose of 167 µg/kg. This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia. Moxonidine, also known as cynt or moxon, belongs to the class of organic compounds known as halopyrimidines. These are aromatic compounds containing a halogen atom linked to a pyrimidine ring. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions. Moxonidine is a drug which is used for the treatment of mild to moderate essential or primary hypertension [l1025]. effective as most first-line antihypertensives when used as monotherapy [a27137]. Moxonidine is considered to be a practically insoluble (in water) and relatively neutral molecule. Moxonidine is an organohalogen compound and a member of pyrimidines. Moxonidine is a new-generation centrally acting antihypertensive drug approved for the treatment of mild to moderate essential hypertension. It is suggested to be effective in cases where other agents such as thiazides, beta-blockers, ACE inhibitors, and calcium channel blockers are not appropriate or irresponsive. As well, moxonidine has been shown to present blood pressure-independent beneficial effects on insulin resistance syndrome.
Moxisylyte hydrochloride is a monoterpenoid. An alpha-adrenergic blocking agent that is used in Raynaud's disease. It is also used locally in the eye to reverse the mydriasis caused by phenylephrine and other sympathomimetic agents. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1312)
Mozavaptan is an orally bioavailable antagonist of vasopressin V2 receptors (Ki = 9.42 nM in HeLa cells expressing the human receptor). It is selective for vasopressin V2 over V1 receptors (IC50s = 14 and 1,200 nM, respectively) in radioligand binding assays using rat kidney and rat liver membranes that endogenously express high levels of vasopressin V2 and V1 receptors, respectively. Mozavaptan (10-30 mg/kg, p.o.) increases urine volume and decreases urine osmolality, indicating aquaresis, in conscious rats. It reduces decreases in urine flow and increases in urine osmolality induced by arginine vasopressin (AVP;) in anesthetized rats when administered intravenously at doses ranging from 10 to 100 µg/kg. Mozavaptan is a benzazepine derivative that antagonizes the binding of arginine vasopressin (AVP) to vasopressin receptors located in the liver (V1; IC50 = 1.2 µM) and kidney (V2; IC50 = 14 nM). At 10-100 µg/kg, mozavaptan can inhibit the antidiuretic action of AVP, promoting aquaresis when administered intravenously to rats. The therapeutic potential of mozavaptan in ectopic antidiuretic hormone syndrome, heart failure, and other complications related to hyponatremia has been studied.